

3'-Galactosyllactose interaction with intestinal epithelial cells

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3'-Galactosyllactose

Cat. No.: B8462677

[Get Quote](#)

An In-depth Technical Guide to the Interaction of **3'-Galactosyllactose** with Intestinal Epithelial Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Galactosyllactose (3'-GL) is a neutral trisaccharide composed of a galactose molecule linked to the 3-position of the glucose moiety of lactose. It is a significant component of the galacto-oligosaccharides (GOS) found in human milk, particularly in colostrum.^[1] As a human milk oligosaccharide (HMO), 3'-GL is not digested in the upper gastrointestinal tract and reaches the colon intact, where it can exert direct effects on the intestinal epithelium and modulate the gut microbiota.^[2] Emerging research has highlighted the crucial role of 3'-GL in shaping mucosal immunity, enhancing intestinal barrier function, and protecting against inflammatory insults and pathogens.^{[1][3]} This technical guide provides a comprehensive overview of the molecular interactions between 3'-GL and intestinal epithelial cells (IECs), detailing the signaling pathways involved, summarizing key quantitative data, and presenting the experimental protocols used to elucidate these functions.

Core Interactions with Intestinal Epithelial Cells

The interaction of 3'-GL with IECs is multifaceted, primarily centering on the attenuation of inflammation, enhancement of barrier integrity, and modulation of immune cell crosstalk.

Attenuation of Inflammatory Responses

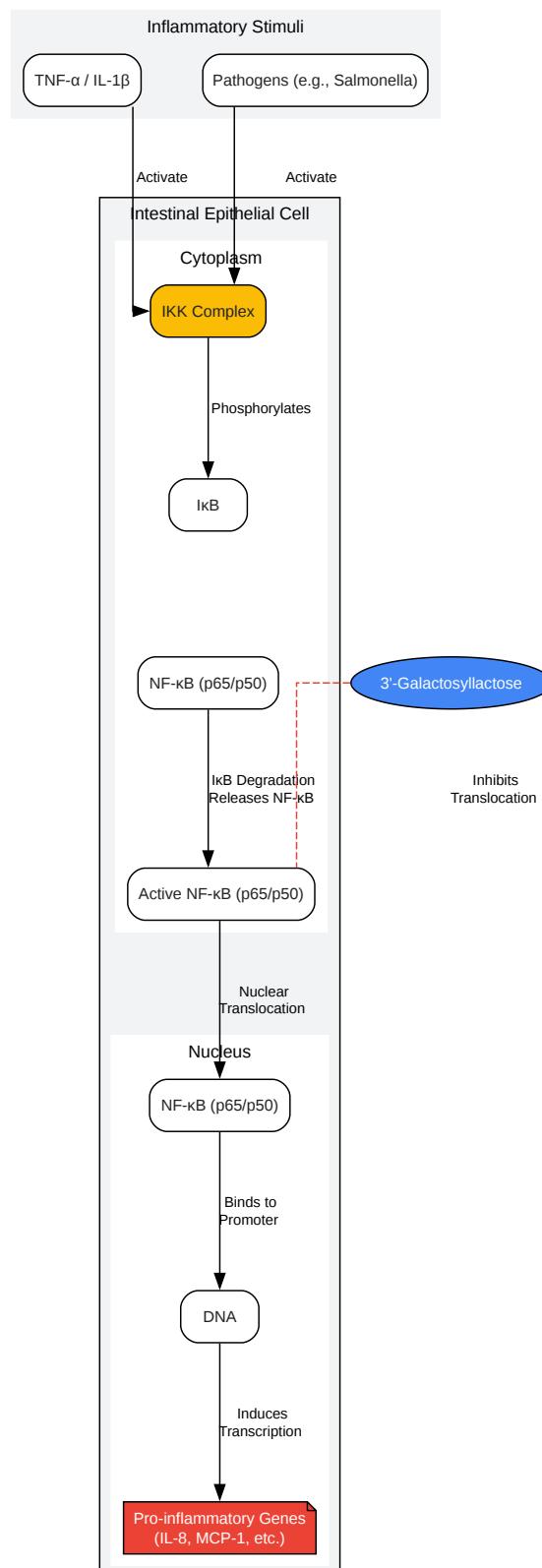
One of the most well-documented functions of 3'-GL and related GOS is their ability to suppress inflammatory signaling in intestinal epithelial cells.^{[4][5]} Studies using various IEC lines (e.g., H4, T84, NCM-460) have shown that GOS containing 3'-GL can significantly reduce the expression and secretion of pro-inflammatory cytokines and chemokines, such as Interleukin-8 (IL-8), Monocyte Chemoattractant Protein-1 (MCP-1), and Macrophage Inflammatory Protein-3 α (MIP-3 α), following challenges with inflammatory stimuli like Tumor Necrosis Factor-alpha (TNF- α), Interleukin-1 β (IL-1 β), or pathogenic bacteria.^{[4][6]}

The primary mechanism for this anti-inflammatory effect is the attenuation of the Nuclear Factor-kappa B (NF- κ B) signaling pathway.^{[4][5]} GOS and HMOS have been shown to mitigate the nuclear translocation of the NF- κ B p65 subunit, a critical step in the activation of pro-inflammatory gene transcription.^[4]

Enhancement of Intestinal Barrier Function

The intestinal epithelium forms a critical barrier that separates the luminal contents from the host's internal environment. The integrity of this barrier is maintained by complex protein structures called tight junctions (TJs). 3'-GL has been shown to protect and enhance this barrier. In a Caco-2 transwell model, pretreatment with **beta-1,3'-galactosyllactose** was found to prevent the loss of epithelial barrier integrity caused by the fungal toxin deoxynivalenol to a much greater extent than other galactosyllactose isomers.^[7] All tested galactosyllactose compounds, including 3'-GL, protected the intestinal membrane from inflammation, as indicated by a reduction in IL-8 levels.^[3] GOS mixtures have also been shown to stimulate tight junction assembly and mitigate the damaging effects of toxins on the intestinal barrier in both Caco-2 cells and mice.^{[8][9]}

Modulation of Epithelial-Immune Cell Crosstalk


Intestinal epithelial cells are not just a physical barrier; they are active participants in mucosal immunity. 3'-GL can modulate the crosstalk between IECs and underlying immune cells. In a co-culture model of IECs and peripheral blood mononuclear cells (PBMCs), DP3-sized β -3'GL, in the presence of a bacterial DNA trigger (CpG), promoted a regulatory-type Th1 immune response, characterized by increased secretion of IFNy and IL-10.^{[2][10]} This effect was associated with an enhanced secretion of epithelial-derived galectins, particularly galectin-9, which is a key mediator in mucosal immune development.^{[2][10]}

Signaling Pathways and Molecular Mechanisms

The anti-inflammatory effects of **3'-Galactosyllactose** are primarily mediated through the inhibition of the NF-κB signaling pathway.

NF-κB Signaling Pathway

Inflammatory stimuli such as TNF- α , IL-1 β , or pathogen-associated molecular patterns (PAMPs) activate signaling cascades that lead to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This releases the NF-κB (p65/p50) dimer, allowing it to translocate from the cytoplasm to the nucleus. Inside the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory mediators like IL-8, MCP-1, and TNF- α . 3'-GL and related GOS have been demonstrated to interfere with this process, specifically by mitigating the nuclear translocation of the p65 subunit.[\[4\]](#)

[Click to download full resolution via product page](#)

Caption: NF-κB signaling pathway and the inhibitory action of 3'-GL.

Quantitative Data Summary

The following tables summarize the quantitative effects of 3'-GL and related oligosaccharides on intestinal epithelial cells as reported in the literature.

Table 1: Anti-inflammatory Effects of GOS and HMOS on Intestinal Epithelial Cells

Cell Line	Inflammatory Stimulus	Treatment	Measured Cytokine/C hemokine	% Reduction vs. Positive Control (Mean)	Reference
H4 (immature)	TNF- α / IL-1 β	HMOS	IL-8, MIP-3 α , MCP-1	49-52%	[6]
H4 (immature)	TNF- α / IL-1 β	GOS	IL-8, MIP-3 α , MCP-1	74-75%	[6]
H4 (immature)	Salmonella	HMOS	IL-8, MCP-1	70-74%	[6]
H4 (immature)	Salmonella	GOS	IL-8, MCP-1	61-64%	[6]
Human Intestine (ex vivo)	Salmonella	HMOS	IL-8, MCP-1	~50% (mRNA)	[6]

| Human Intestine (ex vivo) | Salmonella | GOS | IL-8, MCP-1 | ~50-74% | [6] |

Table 2: Effects of β -3'GL on Epithelial-Immune Cell Crosstalk

Co-Culture Model	Treatment	Measured Cytokine/Gale ctin	Outcome	Reference
IEC / PBMC	β -3'GL + CpG	IFNy, IL-10, Galectin-9	Increased concentrations compared to CpG alone	[2][10]

| IEC / PBMC | β -3'GL + CpG | Galectin-3, -4, -9 | Increased secretion from IECs | [2] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. This section outlines key experimental protocols used to study the interaction of 3'-GL with IECs.

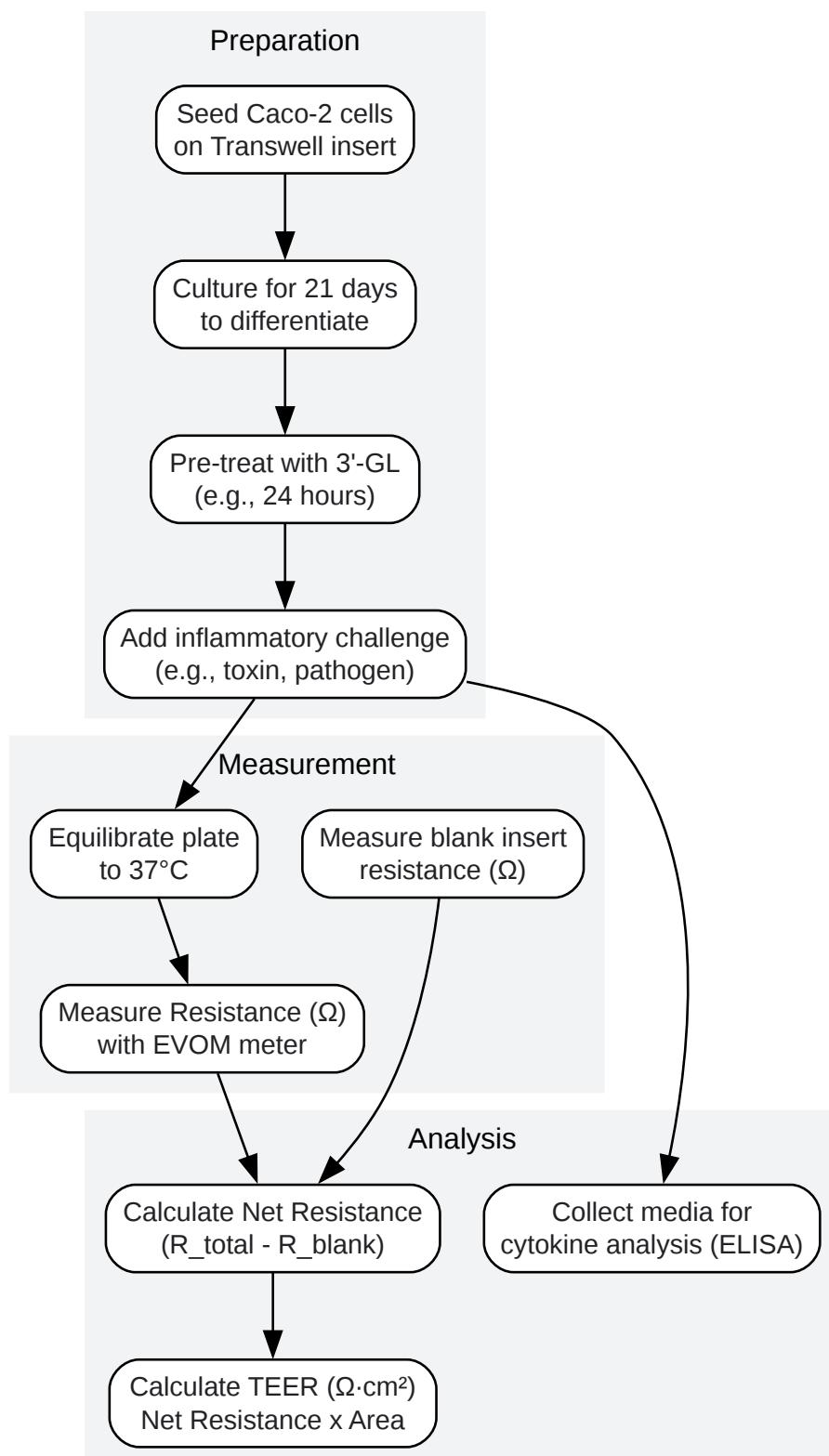
Caco-2 Cell Culture and Differentiation for Barrier Function Assays

The Caco-2 cell line, derived from a human colorectal adenocarcinoma, is the most widely used *in vitro* model for the intestinal barrier.[11][12] When cultured on semi-permeable filter inserts, these cells spontaneously differentiate into a polarized monolayer with tight junctions and microvilli, mimicking the phenotype of small intestinal enterocytes.[11]

- **Media Preparation:** Caco-2 cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10-20% Fetal Bovine Serum (FBS), 1% non-essential amino acids (NEAA), and 1% penicillin-streptomycin.[12][13] All solutions should be handled in a sterile biosafety cabinet.[12]
- **Cell Seeding and Culture:** For barrier function studies, cells are seeded onto permeable Transwell® inserts (e.g., 0.4 μ m pore size polycarbonate) at a high density (e.g., 2.12×10^5 cells/cm²).[14]
- **Differentiation:** The cells are cultured for a period of 14 to 21 days post-confluence to allow for full differentiation and the formation of a robust barrier.[11][14] The culture medium is changed every 2-3 days.[13] Some protocols utilize an asymmetric culture condition, where

FBS is added only to the basolateral compartment to better mimic physiological conditions.

[11]


- Monitoring Differentiation: The integrity of the monolayer is monitored throughout the differentiation period by measuring the Transepithelial Electrical Resistance (TEER).[15]

Transepithelial Electrical Resistance (TEER) Measurement

TEER is a quantitative and non-invasive method used to measure the integrity of tight junction dynamics in epithelial cell monolayers.[16] It reflects the ionic conductance of the paracellular pathway.[16]

- Equipment: An epithelial voltohmometer (e.g., Millicell®-ERS or EVOM™) with "chopstick" electrodes (e.g., STX2) is required.[15][16]
- Procedure:
 - Sterilize the electrode probe by immersing it in 70% ethanol for at least 15 minutes and allow it to air dry completely.[17][18]
 - Equilibrate the cell culture plate to room temperature or place it on a warming plate at 37°C, as TEER is temperature-sensitive.[15][17]
 - Place the shorter, apical electrode into the upper compartment of the Transwell insert and the longer, basolateral electrode into the outer, lower compartment. Ensure the apical electrode does not touch the cell monolayer.[15]
 - Hold the electrode steady and perpendicular to the insert to ensure consistent readings. [15][17] Record the resistance value (in Ohms, Ω) once it stabilizes.
 - Measure the resistance of a blank insert containing only cell culture medium to determine the background resistance.[15][16]
- Calculation:

- Subtract the average resistance of the blank insert from the resistance of the cell-seeded insert: $R_{\text{cells}} = R_{\text{total}} - R_{\text{blank}}$.^[17]
- Multiply the resulting resistance by the surface area of the Transwell membrane (in cm^2) to obtain the final TEER value, expressed as $\Omega \cdot \text{cm}^2$.^{[16][17]}
- TEER ($\Omega \cdot \text{cm}^2$) = $(R_{\text{total}} - R_{\text{blank}}) * \text{Membrane Area (cm}^2\text{)}$

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Gram-scale chemical synthesis of galactosyllactoses and their impact on infant gut microbiota in vitro - Organic & Biomolecular Chemistry (RSC Publishing)
DOI:10.1039/D3OB02069J [pubs.rsc.org]
- 2. Modulation of the Epithelial-Immune Cell Crosstalk and Related Galectin Secretion by DP3-5 Galacto-Oligosaccharides and β -3'Galactosyllactose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hcp.kendamil.com [hcp.kendamil.com]
- 4. Human Milk Oligosaccharides and Synthetic Galactosyloligosaccharides Contain 3'-, 4-, and 6'-Galactosyllactose and Attenuate Inflammation in Human T84, NCM-460, and H4 Cells and Intestinal Tissue Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3'-Galactosyllactose | 32694-82-9 | OG15069 | Biosynth [biosynth.com]
- 6. Human Milk Oligosaccharides and Synthetic Galactosyloligosaccharides Contain 3'-, 4-, and 6'-Galactosyllactose and Attenuate Inflammation in Human T84, NCM-460, and H4 Cells and Intestinal Tissue Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2020229690A1 - Beta-1,3'-galactosyllactose for the treatment of gut barrier function diseases - Google Patents [patents.google.com]
- 8. Galacto-oligosaccharides Protect the Intestinal Barrier by Maintaining the Tight Junction Network and Modulating the Inflammatory Responses after a Challenge with the Mycotoxin Deoxynivalenol in Human Caco-2 Cell Monolayers and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research-portal.uu.nl [research-portal.uu.nl]
- 10. mdpi.com [mdpi.com]
- 11. A protocol for differentiation of human intestinal Caco-2 cells in asymmetric serum-containing medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol Online: Protocol for Caco-2 cell culture [protocol-online.org]
- 13. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 14. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 15. Measurement of Transepithelial Electrical Resistance (TEER) [ebrary.net]
- 16. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medicine.umich.edu [medicine.umich.edu]
- 18. youtube.com [youtube.com]
- To cite this document: BenchChem. [3'-Galactosyllactose interaction with intestinal epithelial cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8462677#3-galactosyllactose-interaction-with-intestinal-epithelial-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com